molecular formula C12H15NO4 B6231182 tert-butyl 4-oxo-4H,5H,6H,7H-furo[2,3-c]pyridine-6-carboxylate CAS No. 478625-47-7

tert-butyl 4-oxo-4H,5H,6H,7H-furo[2,3-c]pyridine-6-carboxylate

Cat. No. B6231182
CAS RN: 478625-47-7
M. Wt: 237.3
InChI Key:
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Description

Tert-butyl 4-oxo-4H,5H,6H,7H-furo[2,3-c]pyridine-6-carboxylate, also known as TBOPC, is an organic compound that has been used in various scientific research applications. TBOPC is a versatile compound that has been used in the synthesis of various other compounds and has also been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. TBOPC is a highly reactive compound and its reactivity can be manipulated through the use of various catalysts and reagents.

Scientific Research Applications

Synthesis and Characterization

A key focus of research on tert-butyl 4-oxo-4H,5H,6H,7H-furo[2,3-c]pyridine-6-carboxylate derivatives involves their synthesis and characterization. For instance, Çolak et al. (2021) reported the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from starting tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. The synthesized compounds were characterized using FTIR, 1H and 13C NMR spectroscopic methods, and X-ray crystallographic analysis to determine their molecular and crystal structures, which are stabilized by intramolecular hydrogen bonds (Çolak, Karayel, Buldurun, & Turan, 2021).

Green Synthesis Approaches

Research also explores green synthesis methods for producing these compounds. For example, Zhang et al. (2013) described a green and facile method for synthesizing tert-butyl 2-amino-4-aryl-7,8-dihydro-5-oxo-4H-pyrano[2,3-c]pyridine-6(5H)-carboxylate derivatives using ionic liquids as green media. This method emphasizes the importance of environmentally friendly approaches in chemical synthesis (Zhang, Zhou, Li, Liu, & Wang, 2013).

Molecular Structure Analysis

Investigations into the molecular structures of these compounds are crucial for understanding their properties and potential applications. Moskalenko and Boev (2014) detailed the intramolecular nucleophilic opening of the oxirane ring in tert-butyl 6-(2-hydroxyethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, leading to various N-substituted 2,3,4,5,6,7-hexahydrofuro[2,3-c]pyridine derivatives. Their research offers insights into the chemical behavior and possibilities for functionalization of these compounds (Moskalenko & Boev, 2014).

Potential Anticholinesterase Activity

Some derivatives have been studied for their biological activity, such as their potential anticholinesterase effects. Pietsch, Nieger, and Gütschow (2007) synthesized tert-butyl 6-benzyl-2-(3,3-diethylureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate and related compounds, analyzing their crystal structures and exploring their potential as anticholinesterases. Such studies highlight the potential medicinal applications of these compounds (Pietsch, Nieger, & Gütschow, 2007).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-oxo-4H,5H,6H,7H-furo[2,3-c]pyridine-6-carboxylate involves the condensation of 2-cyanomethyl-3,4-dihydro-2H-pyran with 2-aminopyridine followed by cyclization and esterification reactions.", "Starting Materials": [ "2-cyanomethyl-3,4-dihydro-2H-pyran", "2-aminopyridine", "tert-butanol", "4-nitrophenyl chloroformate", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium sulfate" ], "Reaction": [ "Step 1: Condensation of 2-cyanomethyl-3,4-dihydro-2H-pyran with 2-aminopyridine in the presence of triethylamine and dichloromethane to form 4-oxo-4H,5H,6H,7H-furo[2,3-c]pyridine-6-carboxylic acid.", "Step 2: Cyclization of the intermediate product with 4-nitrophenyl chloroformate in the presence of triethylamine and dichloromethane to form tert-butyl 4-nitrophenyl 4-oxo-4H,5H,6H,7H-furo[2,3-c]pyridine-6-carboxylate.", "Step 3: Reduction of the nitro group to an amino group using sodium dithionite in the presence of sodium bicarbonate and diethyl ether to form tert-butyl 4-amino 4-oxo-4H,5H,6H,7H-furo[2,3-c]pyridine-6-carboxylate.", "Step 4: Esterification of the intermediate product with tert-butanol in the presence of triethylamine and dichloromethane to form tert-butyl 4-oxo-4H,5H,6H,7H-furo[2,3-c]pyridine-6-carboxylate.", "Step 5: Purification of the final product using sodium sulfate and recrystallization." ] }

CAS RN

478625-47-7

Molecular Formula

C12H15NO4

Molecular Weight

237.3

Purity

95

Origin of Product

United States

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